Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]-
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Overview
Description
Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]-: is a complex organic compound with the molecular formula C15H14BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group and a methylbenzoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]- typically involves the reaction of 4-bromophenylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced purification techniques, such as column chromatography, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]- is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]- is investigated for its potential pharmacological properties. It is studied for its effects on various biological pathways and its potential use in treating diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]- involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzenepropanamide, N-(4-chlorophenyl)-alpha-[(4-methylbenzoyl)amino]-
- Benzenepropanamide, N-(4-fluorophenyl)-alpha-[(4-methylbenzoyl)amino]-
- Benzenepropanamide, N-(4-iodophenyl)-alpha-[(4-methylbenzoyl)amino]-
Uniqueness: Benzenepropanamide, N-(4-bromophenyl)-alpha-[(4-methylbenzoyl)amino]- is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity and influences its interactions with other molecules. This makes it a valuable compound for various scientific research applications.
Biological Activity
Benzenepropanamide, N-(4-bromophenyl)-α-[(4-methylbenzoyl)amino]- is a compound with potential biological activity, particularly in the context of cancer treatment and receptor modulation. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H21BrN2O2
- Molecular Weight : 437.329 g/mol
- CAS Number : 1246644-35-8
Anticancer Properties
Recent studies have indicated that compounds similar to Benzenepropanamide exhibit significant anticancer activity. The compound's structure allows it to interact with various biological targets, particularly receptor tyrosine kinases (RTKs).
Case Study: Inhibition of Receptor Tyrosine Kinases
A study evaluated the cytotoxic effects of similar compounds on several cancer cell lines, including hematological and solid tumors. The results showed that many derivatives exhibited potent inhibitory activity against key RTKs such as EGFR and HER-2. For instance:
Compound | Target Kinase | Inhibition (%) at 10 nM |
---|---|---|
Analogue 11 | EGFR | 91% |
Analogue 13 | HER-2 | 92% |
These findings suggest that modifications in the benzamide structure can enhance binding affinity and selectivity towards these kinases, making them promising candidates for further development in cancer therapy .
The mechanism by which Benzenepropanamide exerts its biological effects appears to be linked to its ability to inhibit specific protein kinases involved in cell proliferation and survival pathways.
Molecular Docking Studies
Molecular docking studies have demonstrated that the compound can effectively bind to the active sites of various kinases. This interaction prevents the phosphorylation processes essential for cancer cell growth. The flexibility introduced by the 4-(aminomethyl)benzamide linker in related compounds allows for better accommodation within the binding pockets of target proteins, enhancing their inhibitory potential .
Pharmacological Profiles
Research has shown that Benzenepropanamide derivatives possess diverse pharmacological activities:
- Antiproliferative Activity : Compounds have been tested against various cancer cell lines, showing significant cytotoxicity.
- Kinase Inhibition : The compound has been identified as a selective inhibitor of multiple RTKs.
- Potential for Drug Resistance Overcoming : Modifications in structure may help in overcoming resistance mechanisms seen with existing therapies like imatinib .
Safety and Toxicity
While the anticancer potential is promising, comprehensive toxicity studies are necessary to establish safety profiles. Preliminary assessments indicate moderate toxicity levels; however, further studies are required to evaluate long-term effects and therapeutic windows.
Properties
CAS No. |
1246644-35-8 |
---|---|
Molecular Formula |
C23H21BrN2O2 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-1-oxo-3-phenylpropan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H21BrN2O2/c1-16-7-9-18(10-8-16)22(27)26-21(15-17-5-3-2-4-6-17)23(28)25-20-13-11-19(24)12-14-20/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
LUBJICQREMXMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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